Benzyl hex-5-enoate

Overview

Description

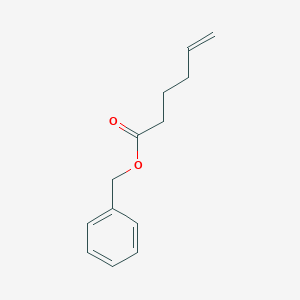

Benzyl hex-5-enoate is an organic compound with the molecular formula C13H16O2. It features a linear six-carbon chain with a terminal benzyl ester and a double bond at the fifth carbon from the ester group. This compound is known for its unique structure, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hex-5-enoate can be synthesized through the reaction of (2E,4E)-hexa-2,4-dienal with benzyl alcohol under high temperature conditions (300°C for 30 minutes) . This method involves the esterification of the aldehyde with the alcohol, resulting in the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound typically involves similar esterification reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts to accelerate the process and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: Benzyl hex-5-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated esters.

Substitution: Electrophilic substitution reactions can occur at the benzyl group, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed:

Oxidation: Benzyl hex-5-enoic acid.

Reduction: Benzyl hexanoate.

Substitution: Various substituted benzyl hex-5-enoates depending on the substituent introduced.

Scientific Research Applications

Benzyl hex-5-enoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: this compound is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of benzyl hex-5-enoate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . The compound may also interact with specific enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Ethyl hex-5-enoate: Similar in structure but with an ethyl ester instead of a benzyl ester.

Hex-5-enoic acid: The parent acid of benzyl hex-5-enoate, lacking the ester group.

Uniqueness: this compound’s unique combination of a benzyl ester and a double bond at the fifth carbon makes it distinct from other similar compounds. This structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Biological Activity

Benzyl hex-5-enoate, with the molecular formula , is an organic compound characterized by a linear six-carbon chain, a terminal benzyl ester, and a double bond at the fifth carbon from the ester group. Its unique structure influences its chemical behavior and potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for further exploration in drug development aimed at treating infections caused by resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

Cytotoxicity Studies

In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary studies suggest that certain derivatives of this compound may exhibit selective cytotoxicity, potentially inhibiting the growth of cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with various molecular targets within microbial cells. The presence of the double bond and the benzyl group enhances its ability to penetrate cell membranes and disrupt cellular functions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that this compound was effective in reducing bacterial counts by over 99% at concentrations as low as 32 µg/mL. This suggests potential applications in topical formulations for skin infections.

Case Study 2: Cancer Cell Line Testing

In a separate investigation, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). Results indicated that the compound inhibited cell proliferation with an IC50 value of 30 µM. Further structure-activity relationship studies revealed that modifications to the benzyl group could enhance cytotoxicity, paving the way for derivative development as anti-cancer agents.

Properties

IUPAC Name |

benzyl hex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFMVGXJHQQEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545152 | |

| Record name | Benzyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87995-27-5 | |

| Record name | Benzyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.